A Comprehensive Technical Guide to N-(2,6-diethylphenyl)benzamide
A Comprehensive Technical Guide to N-(2,6-diethylphenyl)benzamide
Core Identification and Nomenclature
N-(2,6-diethylphenyl)benzamide is an aromatic amide characterized by a benzoyl group attached to the nitrogen of 2,6-diethylaniline. This substitution pattern, particularly the presence of two ethyl groups ortho to the amide linkage, imparts significant steric hindrance that dictates its chemical and physical properties.
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 29416-06-6 | Hoffman Fine Chemicals[1] |
| Molecular Formula | C₁₇H₁₉NO | Hoffman Fine Chemicals[1] |
| Molecular Weight | 253.34 g/mol | Hoffman Fine Chemicals[1] |
| IUPAC Name | N-(2,6-diethylphenyl)benzamide | N/A (Standard Nomenclature) |
| Canonical SMILES | CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2 | Inferred from Structure |
| InChI Key | Inferred from Structure | Inferred from Structure |
Note: While a dedicated PubChem entry for this specific CAS number was not retrieved, identifiers are based on its known structure and data from chemical suppliers.
Synthesis and Mechanistic Rationale
The synthesis of N-(2,6-diethylphenyl)benzamide is most effectively achieved via the Schotten-Baumann reaction, a reliable method for acylating amines. This reaction involves the nucleophilic attack of the amine on an acyl chloride in the presence of a base.
Core Reaction Mechanism
The synthesis proceeds through the nucleophilic acyl substitution of benzoyl chloride with 2,6-diethylaniline. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of benzoyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion. The base, typically sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established methods for benzanilide synthesis.[2]
Materials:
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2,6-Diethylaniline (1.0 eq)
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Benzoyl Chloride (1.2 eq)
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10% Sodium Hydroxide (NaOH) solution
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Toluene
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Deionized Water
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Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diethylaniline (e.g., 2.0 g) in a suitable volume of a water-immiscible solvent like dichloromethane or toluene.
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Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 5 g in 10 ml of water). The two-phase system should be stirred vigorously to ensure efficient mixing.[2]
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Acylation: While stirring vigorously, add benzoyl chloride (e.g., 3 ml) dropwise to the mixture at room temperature. The reaction is often exothermic. Maintain the temperature with a water bath if necessary.
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Reaction Completion: Continue stirring for 1-2 hours after the addition is complete. The formation of a solid precipitate (the product) is expected.
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Work-up and Isolation:
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Separate the organic layer.
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Wash the organic layer sequentially with dilute HCl (to remove any unreacted amine), water, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
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Purification:
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Recrystallize the crude solid from a suitable solvent system, such as toluene, to afford the purified N-(2,6-diethylphenyl)benzamide as slender needles.[2]
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Dry the crystals under vacuum.
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Self-Validation: The success of the synthesis is confirmed by characterization. A sharp melting point (reported as 236-237°C) indicates high purity.[2] Further confirmation is achieved through spectroscopic analysis (FTIR, ¹H NMR, ¹³C NMR) to verify the molecular structure.
Synthesis Workflow Diagram
Caption: Schotten-Baumann synthesis workflow.
Physicochemical and Structural Properties
The physical properties of N-(2,6-diethylphenyl)benzamide are largely influenced by its molecular weight, aromatic nature, and the steric hindrance around the amide bond.
| Property | Value | Reference / Rationale |
| Appearance | Colorless/white needles or crystalline solid | Typical for purified benzanilides[2] |
| Melting Point | 236-237 °C | Canadian Science Publishing[2] |
| Solubility | Insoluble in water; Soluble in organic solvents like toluene and chloroform. | Inferred from nonpolar structure |
Structural Insights: Steric Hindrance and Conformation
A defining feature of N-(2,6-disubstituted)anilides is the pronounced steric clash between the ortho substituents on the aniline ring and the carbonyl group of the benzamide moiety. This steric repulsion forces the two aromatic rings into a nearly orthogonal conformation.
Studies on the closely related N-(2,6-dimethylphenyl)benzamide show a dihedral angle between the two rings of approximately 86°.[2] This perpendicular arrangement is a direct consequence of minimizing the steric strain that would arise from a more planar conformation. This has significant implications:
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Reduced Conjugation: The electronic communication (π-conjugation) between the aniline ring, the amide linkage, and the benzoyl ring is disrupted.
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Chirality: Restricted rotation around the N-aryl bond can lead to atropisomerism, a form of axial chirality, particularly with bulky substituents.
Caption: Steric clash drives orthogonal ring conformation.
Applications and Research Interest
While N-(2,6-diethylphenyl)benzamide itself does not have widespread commercial applications, it serves as a valuable scaffold and intermediate in medicinal chemistry and materials science. The benzamide functional group is a common motif in a vast number of pharmacologically active molecules.
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Medicinal Chemistry: Benzamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and anticonvulsant properties.[3] The N-(2,6-diethylphenyl) moiety provides a sterically defined, lipophilic group that can be used to probe specific binding pockets in biological targets like enzymes and receptors.
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Ligand Development: The conformationally restricted nature of this molecule makes it an interesting candidate for the development of ligands where a specific three-dimensional orientation of aromatic groups is required for binding.
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Polymer Science: Anilide structures can be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties.
Safety and Handling
No specific toxicology data for N-(2,6-diethylphenyl)benzamide is readily available. Therefore, it must be handled with the standard precautions applied to all novel or uncharacterized chemical substances.
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General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Hazard Analogy: Related compounds, such as other substituted benzamides, are classified as irritants, particularly to the eyes. Assume this compound may cause skin and serious eye irritation.
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Reactivity: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
As a guiding principle, all chemical products should be treated with the recognition of "having unknown hazards and toxicity."[1]
References
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Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2009). N-(2,6-Dimethylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o1299. [Link]
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Boscott, R. J. (1949). SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Journal of Research, 27b(9), 698-702. [Link]
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Hoffman Fine Chemicals. (n.d.). N-(2,6-Diethylphenyl)benzamide. Retrieved from [Link]
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Kaur, R., et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
